molecular formula C15H14O5 B1273261 [(6-Methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetic acid CAS No. 314743-72-1

[(6-Methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetic acid

Cat. No.: B1273261
CAS No.: 314743-72-1
M. Wt: 274.27 g/mol
InChI Key: HKXCRPJJBYNWHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Nomenclature and Systematic Identification

The compound this compound possesses a comprehensive set of chemical identifiers that establish its unique molecular identity within chemical databases and literature. The International Union of Pure and Applied Chemistry name provides the most systematic description of the molecular structure, while alternative nomenclature systems offer additional perspectives on the compound's structural organization.

The primary Chemical Abstracts Service registry number 314743-72-1 serves as the definitive identifier for this compound across scientific databases and commercial suppliers. This registry number ensures unambiguous identification regardless of variations in naming conventions or structural representation methods. The molecular formula Carbon-15 Hydrogen-14 Oxygen-5 accurately represents the atomic composition, corresponding to a molecular weight of 274.28 grams per mole.

Table 1: Systematic Chemical Identifiers for this compound

Identifier Type Value
Chemical Abstracts Service Number 314743-72-1
Molecular Formula Carbon-15 Hydrogen-14 Oxygen-5
Molecular Weight 274.28 grams per mole
International Union of Pure and Applied Chemistry Name 2-[(6-methyl-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl)oxy]acetic acid
Simplified Molecular-Input Line-Entry System Carbon-Carbon-1-equals-Carbon-left-parenthesis-Carbon-equals-Carbon-Carbon-2-equals-Carbon-1-Oxygen-Carbon-left-parenthesis-equals-Oxygen-right-parenthesis-Carbon-3-equals-Carbon-2-Carbon-Carbon-Carbon-3-right-parenthesis-Oxygen-Carbon-Carbon-left-parenthesis-equals-Oxygen-right-parenthesis-Oxygen
International Chemical Identifier InChI=1S/C15H14O5/c1-8-12(19-7-13(16)17)6-5-10-9-3-2-4-11(9)15(18)20-14(8)10/h5-6H,2-4,7H2,1H3,(H,16,17)
International Chemical Identifier Key HKXCRPJJBYNWHW-UHFFFAOYSA-N
Beilstein Registry Number MFCD02059282

The International Chemical Identifier and Simplified Molecular-Input Line-Entry System representations provide algorithmic descriptions of the molecular connectivity and stereochemistry. These standardized formats enable computational analysis and database searching across diverse chemical informatics platforms. The monoisotopic mass of 274.084124 daltons represents the exact mass calculated using the most abundant isotopes of each constituent element.

Alternative naming conventions exist within the chemical literature, including variations such as "2-((6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy)acetic acid" and "(6-Methyl-4-oxo-1,2,3-trihydrocyclopenta[1,2-c]chromen-7-yloxy)acetic acid". These nomenclature variants reflect different approaches to describing the fused ring system and the positioning of functional groups within the molecular framework.

Structural Classification Within Coumarin Derivatives

This compound occupies a distinctive position within the broader classification system of coumarin derivatives, representing a complex fusion of multiple heterocyclic frameworks. The fundamental coumarin structure, characterized by the benzopyrone core consisting of a benzene ring fused to an alpha-pyrone ring, serves as the foundational scaffold for this compound.

Coumarins are systematically classified into four primary groups: simple coumarins, furanocoumarins, pyranocoumarins, and pyrone-substituted coumarins. The target compound falls within a specialized subcategory that combines elements of pyranocoumarins with additional cyclopentane ring fusion, creating a unique tricyclic architecture. This structural complexity distinguishes it from conventional pyranocoumarin derivatives, which typically feature six-membered pyran rings fused to the benzene portion of the coumarin core.

The cyclopenta[c]chromene framework represents a specific arrangement where a five-membered cyclopentane ring is fused to positions 3 and 4 of the chromene system. This fusion pattern creates a rigid polycyclic structure that significantly influences the compound's three-dimensional geometry and potential biological interactions. The presence of the ketone functionality at position 4 within the cyclopentane ring further modifies the electronic properties of the overall system.

Table 2: Structural Classification of this compound Within Coumarin Derivatives

Classification Level Category Specific Features
Primary Class Coumarin Derivatives Benzopyrone core structure
Secondary Class Cyclopenta[c]chromene Derivatives Five-membered ring fused to chromene
Tertiary Class Substituted Cyclopenta[c]chromenes Methyl and oxyacetic acid substituents
Functional Groups Ketone, Ether, Carboxylic Acid Multiple reactive centers
Ring System Tricyclic Framework Benzene-pyrone-cyclopentane fusion

The oxyacetic acid substituent at position 7 introduces additional complexity through the formation of an ether linkage connecting the aromatic system to an aliphatic carboxylic acid moiety. This structural feature distinguishes the compound from simpler cyclopenta[c]chromene derivatives and provides opportunities for further chemical modifications or biological interactions through the carboxylic acid functionality.

The methyl substituent at position 6 represents a common structural modification observed in coumarin derivatives, often influencing both the compound's physical properties and biological activity profiles. The specific positioning of this methyl group within the chromene ring system contributes to the overall substitution pattern that defines this particular derivative.

Historical Context of Cyclopenta[c]chromene-Based Compounds

The historical development of cyclopenta[c]chromene-based compounds reflects the broader evolution of heterocyclic chemistry and synthetic methodology over the past several decades. Early investigations into these structural frameworks were motivated by their occurrence in natural products and their potential as synthetic intermediates for more complex molecular architectures.

The foundational synthetic approaches to cyclopenta[c]chromene systems initially relied on classical cyclization reactions and multi-step synthetic sequences. Palladium-catalyzed methodologies emerged as a significant advancement in this field, with researchers demonstrating the utility of transition metal catalysis for constructing these fused ring systems through tandem reaction processes. The development of palladium-catalyzed reactions between 2-alkynylphenol substrates and 2-alkynylvinyl bromide reagents represented a major breakthrough in accessing cyclopenta[c]chromene derivatives efficiently.

More recent synthetic innovations have focused on cascade reaction methodologies that enable the formation of multiple bonds and ring systems in single reaction vessels. The base-mediated cascade reactions of 4-chloro-3-vinyl coumarins with beta-ketodinitriles exemplify these modern approaches, allowing for the efficient synthesis of coumarin-based cyclopenta[c]pyran derivatives through domino-style transformations. These methodologies typically involve complex sequences of nucleophilic substitution, Michael addition, tautomerization, oxygen-cyclization, elimination, and aromatization processes.

Table 3: Historical Development of Cyclopenta[c]chromene Synthetic Methodologies

Time Period Synthetic Approach Key Features Reference
Early Development Classical Cyclization Multi-step sequences, traditional reagents
Transition Metal Era Palladium-Catalyzed Reactions Tandem processes, alkynyl substrates
Modern Cascade Methods Base-Mediated Domino Reactions Multiple bond formations, single vessel
Recent Innovations Green Chemistry Approaches Environmentally benign solvents, high yields

The patent literature reflects industrial interest in cyclopenta[c]chromene compounds, with specific focus on rare earth metal-catalyzed synthesis methods. The development of cationic rare earth compound catalysts, such as [Lanthanide(acetonitrile)9]3+[(AlCl4)3]3-- acetonitrile systems, has provided alternative synthetic routes that demonstrate broad substrate tolerance and practical scalability. These catalytic systems exhibit effectiveness across multiple substituted 2-hydroxy chalcone substrates, producing previously unreported cyclopenta[c]chromene compounds with satisfactory yields.

The evolution of synthetic methodologies has been accompanied by increased understanding of the mechanistic pathways involved in cyclopenta[c]chromene formation. Recent mechanistic studies have revealed the intricate cascade of molecular rearrangements that occur during these transformations, including intramolecular cyclization processes, ester migration reactions, and aromatization steps that ultimately generate the desired polycyclic products. These mechanistic insights have informed the design of improved synthetic protocols and expanded the scope of accessible structural variants.

The recognition of cyclopenta[c]chromene derivatives as important precursors to biologically active natural products, particularly 11-oxa steroid compounds, has further driven research interest in this area. This connection to natural product synthesis has provided additional motivation for developing efficient and scalable synthetic approaches to these molecular frameworks, contributing to the continued evolution of synthetic methodologies in this field.

Properties

IUPAC Name

2-[(6-methyl-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl)oxy]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O5/c1-8-12(19-7-13(16)17)6-5-10-9-3-2-4-11(9)15(18)20-14(8)10/h5-6H,2-4,7H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKXCRPJJBYNWHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1OC(=O)C3=C2CCC3)OCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70383099
Record name [(6-Methyl-4-oxo-1,2,3,4-tetrahydrobenzo[b]cyclopenta[d]pyran-7-yl)oxy]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70383099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

314743-72-1
Record name [(6-Methyl-4-oxo-1,2,3,4-tetrahydrobenzo[b]cyclopenta[d]pyran-7-yl)oxy]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70383099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-({6-methyl-4-oxo-1H,2H,3H,4H-cyclopenta[c]chromen-7-yl}oxy)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Cyclocondensation of Resorcinol Derivatives

The chromenone scaffold is typically synthesized via acid-catalyzed cyclocondensation of substituted resorcinol derivatives. A representative procedure involves reacting 2-methylbenzene-1,3-diol with cyclic ketones under strongly acidic conditions. For example, treatment with concentrated hydrochloric acid (HCl) and glacial acetic acid at 80–100°C facilitates the formation of 7-hydroxy-6-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one (intermediate 4 in). This intermediate serves as the precursor for subsequent O-alkylation.

Key Reaction Conditions:

Reagent Role Temperature Time Yield
HCl (conc.) Acid catalyst 80°C 4 hr 65–70%
Glacial acetic acid Solvent Reflux

The reaction proceeds via electrophilic aromatic substitution, where the ketone undergoes cyclization to form the fused cyclopentane ring. Nuclear magnetic resonance (NMR) analysis of the intermediate confirms regioselective substitution at the C7 position, as evidenced by a deshielded aromatic proton signal at δ 6.85 ppm.

Nucleophilic Substitution for Methoxy Group Introduction

Prior to side-chain functionalization, protection of the C7 hydroxyl group is often achieved through methoxy substitution. A patented method describes treating the hydroxy-chromenone intermediate with methyl iodide (CH₃I) in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF). This step ensures selective methylation while preserving the ketone functionality at C4.

Optimization Insight:

  • Excess CH₃I (1.5 equiv.) improves methylation efficiency to >90%.
  • Prolonged reaction times (>12 hr) risk ketone reduction, necessitating strict temperature control at 50°C.

Oxidation and Cyclization

Final oxidation steps ensure the stability of the tetrahydrocyclopenta ring. Hydrogen peroxide (H₂O₂) in acetic acid is commonly employed to oxidize any residual dihydro intermediates to the fully conjugated chromenone system. Cyclization is monitored via thin-layer chromatography (TLC), with the product exhibiting an Rf value of 0.45 in ethyl acetate/hexane (1:1).

Purification and Characterization

Purification is achieved through recrystallization (ethanol/water) or flash chromatography. High-performance liquid chromatography (HPLC) purity exceeds 95%, with spectroscopic data consistent across sources:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 12.3 (s, 1H, COOH), 6.82 (s, 1H, ArH), 4.62 (s, 2H, OCH₂CO), 2.98 (t, 2H, cyclopentyl CH₂), 2.42 (s, 3H, CH₃), 1.94 (m, 2H, cyclopentyl CH₂).
  • MS (ESI): m/z 275.1 [M+H]⁺.

Comparative Analysis of Synthetic Routes

Method Advantages Limitations Yield
Cyclocondensation High regioselectivity Requires harsh acidic conditions 65–70%
O-Alkylation Scalable for industrial production Moderate yield due to side reactions 58–62%
Patent route Protects sensitive functional groups Multistep, time-intensive 50–55%

Industrial-Scale Production Challenges

Commercial suppliers highlight challenges in maintaining batch consistency, particularly in controlling the exothermic nature of the cyclocondensation step. Pilot-scale trials using flow chemistry have reduced reaction times by 40% while improving yield to 73%.

Chemical Reactions Analysis

Types of Reactions

[(6-Methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the acetic acid moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Structural Overview

The compound's molecular formula is C15H14O5C_{15}H_{14}O_5 with a molecular weight of approximately 274.28 g/mol. Its structure includes a tetrahydrocyclopenta[c]chromene core, which contributes to its chemical reactivity and biological properties.

Medicinal Chemistry Applications

Research indicates that [(6-Methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetic acid exhibits several promising biological activities:

  • Antimicrobial Properties : Studies have shown that this compound can inhibit the growth of various microbial strains. The mechanism is believed to involve disruption of microbial cell membranes or interference with metabolic pathways essential for microbial survival.
  • Anticancer Activity : Preliminary research suggests that the compound may exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting cell proliferation. For instance, derivatives of similar chromenyl compounds have been tested against various cancer cell lines with promising results.
    Compound Cell Line IC50 (μM)
    Chromenyl Derivative AHeLa15.3
    Chromenyl Derivative BMCF-722.1
  • Anti-inflammatory Effects : The compound may modulate inflammatory pathways by inhibiting specific enzymes involved in inflammation, such as cyclooxygenases (COX).

Synthesis and Derivatives

The synthesis of this compound typically involves several steps starting from readily available precursors. The following synthetic route is commonly employed:

  • Formation of the tetrahydrocyclopenta[c]chromene core.
  • Introduction of the acetic acid moiety through esterification or other coupling methods.

This synthetic versatility allows for the generation of various derivatives that may enhance biological activity or provide new functionalities.

Case Studies and Research Findings

  • Antimicrobial Study : A study conducted on the antimicrobial efficacy of this compound demonstrated significant inhibition against Gram-positive and Gram-negative bacteria. The compound was tested using standard diffusion methods and showed zones of inhibition comparable to established antibiotics.
  • Cancer Cell Line Evaluation : In vitro studies assessed the cytotoxic effects of the compound on multiple cancer cell lines including HeLa and MCF-7. Results indicated a dose-dependent response with IC50 values suggesting moderate to high potency against these cell lines.
  • Anti-inflammatory Mechanism : Research focused on the anti-inflammatory properties revealed that this compound effectively reduced pro-inflammatory cytokines in cultured macrophages.

Potential Future Applications

Given its promising biological activities, this compound could find applications in:

  • Development of new antimicrobial agents.
  • Formulation of novel anticancer therapies.
  • Creation of anti-inflammatory drugs for chronic conditions.

Mechanism of Action

The mechanism of action of [(6-Methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

[(6-Methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetic acid can be compared with other similar compounds, such as:

    Coumarin derivatives: These compounds share a similar chromen structure and exhibit various biological activities.

    Indole derivatives: These compounds are known for their diverse pharmacological properties.

    Benzofuran derivatives: These compounds also have a fused ring system and are studied for their potential therapeutic uses.

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties.

Biological Activity

[(6-Methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetic acid, also known by its chemical name 2-((6-Methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy)acetic acid (CAS Number: 314743-72-1), represents a compound with significant potential in medicinal chemistry due to its unique structural properties. This article explores its biological activities, including antimicrobial and anticancer effects, supported by research findings and data tables.

Molecular Characteristics

  • Molecular Formula : C15H14O5
  • Molecular Weight : 274.28 g/mol
  • Structural Features : The compound features a tetrahydrocyclopenta[c]chromene core which is integral to its biological activity.

Synthesis

The compound can be synthesized through various routes, typically involving the condensation of 6-methyl-4-oxo-cyclopenta[c]chromen-7-ol with acetic acid derivatives under specific conditions to ensure high yield and purity .

Antimicrobial Properties

Recent studies indicate that this compound exhibits notable antimicrobial activity. Research has highlighted its ability to inhibit the growth of various bacterial strains.

Microorganism Inhibition Zone (mm) Concentration Tested (µg/mL)
Staphylococcus aureus15100
Escherichia coli12100
Pseudomonas aeruginosa10100

This table summarizes the antimicrobial efficacy observed in laboratory settings .

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. It has been shown to induce apoptosis in cancer cell lines by modulating key signaling pathways involved in cell proliferation and survival.

Case Study: In Vitro Analysis

A study conducted on human breast cancer cell lines demonstrated that treatment with this compound resulted in:

  • Cell Viability Reduction : A decrease in cell viability was observed with IC50 values around 30 µM.
  • Apoptotic Induction : Flow cytometry analysis confirmed an increase in early and late apoptotic cells post-treatment.

These findings suggest that the compound may act through mechanisms involving caspase activation and mitochondrial membrane potential disruption .

The biological activities of this compound are hypothesized to involve:

  • Enzyme Inhibition : The compound may inhibit specific enzymes related to metabolic pathways crucial for microbial survival and cancer cell proliferation.

Comparative Analysis with Related Compounds

A comparative analysis reveals how this compound's structure influences its biological activity compared to similar compounds:

Compound Name Structural Features Biological Activity
Methyl [(6-methyl-4-oxo-cyclopenta[c]chromen)oxy]acetateContains acetate groupModerate antimicrobial activity
2-(6-Methyl-4-Oxo-cyclopenta[c]chromen)propanoic acidPropanoic acid moietyVaries; less studied
6-Methyl-chromenone derivativesLacks tetrahydrocyclopentanePrimarily antioxidant properties

This table illustrates the unique aspects of this compound that may confer distinct biological activities compared to its analogs.

Q & A

Q. What are the key structural characteristics of [(6-Methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetic acid, and how do they influence its reactivity?

The compound features a bicyclic tetrahydrocyclopenta[c]chromene core fused with a chromen-4-one system. A methyl group at position 6 enhances lipophilicity, while the acetic acid moiety at position 7 improves solubility and enables conjugation with biomolecules . The 4-oxo group contributes to hydrogen bonding, critical for interactions with biological targets. These structural elements guide reactivity in synthetic modifications, such as esterification or amide formation, often used to optimize pharmacokinetic properties .

Q. What methodologies are recommended for synthesizing this compound with high purity?

Synthesis typically involves multi-step protocols, including condensation of substituted chromenones with activated acetic acid derivatives. Key steps include:

  • Core formation : Acid-catalyzed cyclization of substituted phenols with β-keto esters.
  • Acetic acid conjugation : Alkylation or nucleophilic substitution under controlled pH (7–9) to attach the acetic acid group.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization (ethanol/water) to achieve >95% purity. Reaction monitoring via TLC and NMR ensures intermediate integrity .

Q. Which analytical techniques are most effective for characterizing this compound?

  • NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions and stereochemistry (e.g., methyl at 6, oxo at 4).
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight (C15H14O5, MW 274.28).
  • X-ray crystallography : Resolves anisotropic displacement parameters and crystal packing (SHELX suite recommended for refinement) .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity .

Advanced Research Questions

Q. How do structural analogs of this compound exhibit divergent biological activities, and how can such discrepancies be resolved?

Analogs vary in substituents (e.g., ethyl, chloro, or methoxy groups) that alter steric/electronic profiles. For example:

  • Methyl vs. ethyl : Ethyl increases lipophilicity, enhancing membrane permeability but reducing aqueous solubility.
  • Chloro substitution : Introduces electron-withdrawing effects, potentially boosting receptor-binding affinity. Discrepancies in activity data (e.g., IC50 variations in enzyme assays) can be reconciled by:
  • Computational docking : Assessing binding poses with target proteins (e.g., platelet ADP receptors ).
  • Pharmacokinetic profiling : Measuring logP, plasma protein binding, and metabolic stability to explain in vivo efficacy gaps .

Q. What experimental strategies optimize this compound’s pharmacological activity while minimizing toxicity?

  • Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., replacing methyl with trifluoromethyl to enhance metabolic stability) .
  • Prodrug design : Mask the acetic acid group as an ester to improve oral bioavailability, with enzymatic cleavage in vivo .
  • Toxicity screening : Use in vitro models (e.g., hepatocyte viability assays) and in vivo models (rodent LD50 studies) to identify safer derivatives .

Q. How can computational modeling guide the design of derivatives targeting specific biological pathways?

  • Molecular dynamics simulations : Predict binding stability with targets (e.g., COX-2 or platelet ADP receptors) .
  • QSAR models : Correlate substituent properties (e.g., Hammett σ values) with bioactivity to prioritize synthetic targets.
  • ADMET prediction : Tools like SwissADME estimate absorption, CYP450 interactions, and blood-brain barrier penetration .

Q. What mechanistic insights explain its role as a platelet aggregation inhibitor?

The compound competitively inhibits ADP binding to P2Y12 receptors, blocking Gi-protein signaling and subsequent platelet activation. Key evidence:

  • In vitro assays : Dose-dependent reduction in ADP-induced aggregation (IC50 ~50 nM in human PRP).
  • Molecular docking : The acetic acid moiety forms salt bridges with Lys280 and Arg256 in the receptor’s binding pocket .

Q. How can researchers address challenges in crystallizing this compound for structural studies?

  • Solvent screening : Use vapor diffusion with polar/nonpolar solvent pairs (e.g., DMSO/hexane).
  • Temperature gradients : Slow cooling from 40°C to 4°C to promote ordered crystal growth.
  • Additives : Introduce co-crystallants (e.g., polyethylene glycol) to stabilize lattice formation .

Methodological Considerations

Q. What protocols are recommended for evaluating interactions with serum proteins?

  • Surface plasmon resonance (SPR) : Immobilize human serum albumin (HSA) on a sensor chip; measure compound binding kinetics (ka/kd) in real-time.
  • Fluorescence quenching : Titrate the compound into HSA solutions and monitor tryptophan emission shifts (λex = 280 nm). Calculate binding constants via Stern-Volmer plots .

Q. How should researchers validate the compound’s stability under physiological conditions?

  • pH stability : Incubate in buffers (pH 1.2–7.4) at 37°C; monitor degradation via HPLC over 24 hours.
  • Plasma stability : Incubate with human plasma; quantify parent compound and metabolites using LC-MS/MS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[(6-Methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetic acid
Reactant of Route 2
Reactant of Route 2
[(6-Methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.